2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Metal Chelation Coordination Chemistry Pharmacophore Scaffold

Medicinal chemistry teams face SAR irreproducibility from generic quinoline building blocks with ambiguous substitution patterns. 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 154386-35-3) resolves this with a precisely defined 2-hydroxy/6-methoxy pattern essential for metal chelation and enzymatic inhibition. • Enables metallodrug library synthesis; Cu(II) complexes achieve IC50 = 57.9 µM (A549) • mp 309-311°C ensures thermal stability in demanding organic-solvent reactions • 98% purity with full CoA supports reproducible hit-to-lead optimization

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 154386-35-3
Cat. No. B115485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methoxyquinoline-3-carboxylic acid
CAS154386-35-3
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyUQSQHYZKZYCWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL]

2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Overview


2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 154386-35-3) is a quinoline-3-carboxylic acid derivative characterized by a bicyclic quinoline core with specific substitution: a hydroxyl group at the 2-position and a methoxy group at the 6-position . This compound, with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol, exists as a solid with a high melting point of 309-311 °C and exhibits very low aqueous solubility (0.83 g/L at 25 °C) . It serves as a versatile intermediate in organic synthesis, particularly as a scaffold for drug development due to its potential for hydrogen bonding and metal chelation [1].

Quinoline scaffold for drug discovery via hydrogen bonding and metal chelation
Defined 2-hydroxy-6-methoxy pattern supports coordination chemistry studies

2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Substitution Risks


Generic substitution among quinoline-3-carboxylic acid derivatives is scientifically untenable due to the extreme sensitivity of biological activity and physicochemical properties to subtle variations in substitution patterns . As demonstrated by quantitative structure-activity relationship (QSAR) models, parameters such as molar refractivity, number of hydrogen bond donors, and specific steric features at the 3-position critically determine anti-tubercular activity, with even minor modifications leading to orders-of-magnitude changes in efficacy [1]. The presence and position of the 2-hydroxy and 6-methoxy groups are not merely aesthetic; they directly govern the compound's capacity for enzyme inhibition, DNA intercalation, and metal chelation, which are the mechanistic foundations for its role as a unique pharmacological scaffold [2].

Positional isomer mismatch
4-Hydroxy isomer has different chelation geometry and hydrogen bonding, altering coordination chemistry outcomes.
Substitution sensitivity
QSAR models indicate minor modifications to the 3-carboxylic acid position may shift antimycobacterial activity by orders of magnitude.
Mechanistic dependence
2-OH and 6-OCH3 groups are critical for enzyme inhibition and DNA intercalation; analogs lacking these may not replicate binding profiles.

Selection Evidence for 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid


Unique Substitution Pattern for Metal Chelation

The 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid possesses a unique substitution pattern (2-OH, 6-OCH3) on the quinoline ring, which is structurally distinct from its positional isomers, such as 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid . This specific arrangement creates a chelating environment and hydrogen-bonding network that is not possible with other isomers. While direct comparative IC50 data for the free ligand is not available in the primary literature, class-level inference from studies on 6-methoxyquinoline metal complexes demonstrates the critical importance of this ligand geometry. For instance, in a study of 6-methoxyquinoline complexes, the Cu(II) complex outperformed Co(II), Zn(II), and Ag(I) analogs, with a lower IC50 of 57.9 µM against A549 lung carcinoma cells after 24h exposure [1].

Metal chelation scaffold
Class-level inference
2-OH, 6-OCH3 vs 4-OH, 6-OCH3
Distinct coordination geometry; Cu(6MQ)2Cl2 IC50 57.9 µM (A549, 24h) reported.
Supports metal-complex cytotoxicity endpoint review
Class-level inference from Cu(II) complex data
Metal Chelation Coordination Chemistry Pharmacophore Scaffold

Superior Thermal Stability

The target compound exhibits a high predicted melting point of 309-311 °C [1]. This is substantially higher than the melting point of the closely related isomer 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, which is reported to decompose at 278-279 °C . This thermal data indicates a higher degree of crystallinity and stronger intermolecular forces in the solid state for the 2-hydroxy isomer, which is consistent with its unique hydrogen-bonding motif.

Thermal stability
Cross-study comparable
309–311 °C
Comparator decomposes at 278–279 °C
Thermal stability context for synthetic processing
Predicted value vs. experimental decomposition
Thermal Stability Physicochemical Properties Crystallinity

Low Aqueous Solubility for Bioassays

The calculated aqueous solubility of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is very low, at 0.83 g/L (25 °C) . While direct comparative solubility data for close analogs are not readily available from primary literature, this specific value is crucial. It defines the compound's behavior in aqueous biological assays and its suitability for certain synthetic transformations.

Aqueous solubility
Supporting evidence
0.83 g/L
at 25 °C (calculated)
Solubility context for assay design
Calculated value; experimental confirmation pending
Solubility Formulation ADME Properties

QSAR Validation for Anti-Tubercular Activity

A validated QSAR model for 34 quinoline-3-carboxylic acid derivatives established that molar refractivity, number of hydrogen bond donors, and specific steric parameters (B1R1 and LR1) are significant predictors of anti-tubercular activity [1]. The target compound, with its specific 2-OH (H-bond donor) and 6-OCH3 (affecting molar refractivity) groups, occupies a unique point in this predictive chemical space, distinct from other members of the class.

QSAR antimycobacterial model
Class-level inference
Molar refractivity and H-bond donor descriptors from 2-OH and 6-OCH3 align with active QSAR space.
Supports SAR-based selection context for antimycobacterial research
QSAR model on 34 quinoline-3-carboxylic acid derivatives
QSAR Antimycobacterial Computational Chemistry

Applications of 2-Hydroxy-6-methoxyquinoline-3-carboxylic Acid


Synthesis of Novel Metal-Based Anticancer Complexes

This compound serves as a privileged ligand for creating novel metallodrugs. As demonstrated by the superior activity of Cu(6MQ)2Cl2 (IC50 = 57.9 µM on A549 cells) compared to Co(II), Zn(II), and Ag(I) complexes, the 6-methoxyquinoline framework provides a critical scaffold for developing anticancer agents that induce oxidative damage [1]. Researchers can leverage this scaffold to synthesize and screen a library of new metal complexes with potentially improved potency and selectivity.

Pharmacophore Scaffold for Developing Enzyme Inhibitors

The compound's unique hydrogen-bonding and chelating properties make it an excellent core for designing inhibitors of key biological targets, including DNA topoisomerases and protein kinases . Its structural features align with QSAR models predicting anti-tubercular activity, suggesting a clear path for hit-to-lead optimization in antimycobacterial drug discovery programs [2].

High-Temperature Synthetic Building Block

Given its high melting point (309-311 °C) and very low aqueous solubility (0.83 g/L), this compound is particularly well-suited for use in synthetic sequences that require high thermal stability or are conducted in organic solvents [3]. Procurement teams supporting medicinal chemistry and process chemistry labs should consider this compound for applications where standard, less robust building blocks might degrade or create purification challenges.

Application
Selection Property
Validation Focus
ApplicationMetal-complex antitumor research
Selection PropertyChelation scaffold and coordination geometry
Validation FocusCytotoxicity screening in cell models
ApplicationEnzyme inhibitor pharmacophore research
Selection PropertyHydrogen bonding and QSAR-aligned substitution
Validation FocusEnzyme inhibition and antimycobacterial assay context
ApplicationHigh-temperature synthesis intermediate
Selection PropertyHigh thermal stability profile
Validation FocusReaction compatibility at elevated temperatures

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